molecular formula C11H15NO2 B7499884 N,N-Dimethyl-4-(methoxymethyl)benzamide

N,N-Dimethyl-4-(methoxymethyl)benzamide

Cat. No.: B7499884
M. Wt: 193.24 g/mol
InChI Key: WTJAJTBUPQZAAY-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-(methoxymethyl)benzamide: is an organic compound with the molecular formula C10H13NO2 and a molecular weight of 179.2157 g/mol . It is a derivative of benzamide, where the amide nitrogen is substituted with two methyl groups and the benzene ring is substituted with a methoxymethyl group at the para position.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N,N-Dimethyl-4-(methoxymethyl)benzamide typically begins with 4-(methoxymethyl)benzoic acid.

    Amidation Reaction: The carboxylic acid group of 4-(methoxymethyl)benzoic acid is converted to an amide group by reacting with dimethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N-Dimethyl-4-(methoxymethyl)benzamide can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form N,N-dimethyl-4-(hydroxymethyl)benzamide.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation Products: 4-(Methoxymethyl)benzaldehyde or 4-(methoxymethyl)benzoic acid.

    Reduction Products: N,N-Dimethyl-4-(hydroxymethyl)benzamide.

    Substitution Products: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: N,N-Dimethyl-4-(methoxymethyl)benzamide is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a building block for various chemical products.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-(methoxymethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl group can enhance its binding affinity and specificity towards these targets. The compound may act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways.

Comparison with Similar Compounds

    N,N-Dimethylbenzamide: Lacks the methoxymethyl group, making it less specific in its interactions.

    N,N-Dimethyl-4-methoxybenzamide: Similar structure but with a methoxy group instead of a methoxymethyl group.

    N,N-Dimethyl-4-(hydroxymethyl)benzamide: Contains a hydroxymethyl group instead of a methoxymethyl group.

Uniqueness: N,N-Dimethyl-4-(methoxymethyl)benzamide is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance its specificity and binding affinity towards certain molecular targets, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

4-(methoxymethyl)-N,N-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-12(2)11(13)10-6-4-9(5-7-10)8-14-3/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTJAJTBUPQZAAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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